Cas no 2472890-66-5 (rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis)

rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 化学的及び物理的性質
名前と識別子
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- rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis
- rel-1,1-Dimethylethyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate
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- インチ: 1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1
- InChIKey: DTHXBYFRDCALDU-VHSXEESVSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CC[C@H](C#C)C1
じっけんとくせい
- 密度みつど: 1.01±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 294.3±20.0 °C(Predicted)
- 酸性度係数(pKa): 12.20±0.40(Predicted)
rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20818152-1.0g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 1g |
$1343.0 | 2023-05-26 | |
Enamine | EN300-20818152-0.05g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 0.05g |
$312.0 | 2023-09-16 | |
Enamine | EN300-20818152-0.25g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 0.25g |
$666.0 | 2023-09-16 | |
1PlusChem | 1P0286MQ-500mg |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 500mg |
$1355.00 | 2024-05-21 | |
Enamine | EN300-20818152-5g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 5g |
$3894.0 | 2023-09-16 | |
1PlusChem | 1P0286MQ-10g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 10g |
$7199.00 | 2024-05-21 | |
Aaron | AR0286V2-5g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 5g |
$5380.00 | 2023-12-15 | |
1PlusChem | 1P0286MQ-5g |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 5g |
$4875.00 | 2024-05-21 | |
1PlusChem | 1P0286MQ-50mg |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 50mg |
$448.00 | 2024-05-21 | |
1PlusChem | 1P0286MQ-250mg |
rac-tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate, cis |
2472890-66-5 | 95% | 250mg |
$885.00 | 2024-05-21 |
rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cisに関する追加情報
Rac-Tert-Butyl N-(1R,3S)-3-Ethynylcyclopentylcarbamate, Cis
The compound rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis (CAS No. 2472890-66-5) is a highly specialized organic compound with significant applications in modern synthetic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in the synthesis of complex molecules. The tert-butyl carbamate group serves as a protective moiety for the amino group, while the ethynylcyclopentane backbone introduces rigidity and reactivity into the molecule.
Recent studies have highlighted the importance of cis-configured cyclopentane derivatives in asymmetric synthesis. The 1R,3S configuration of this compound ensures a high degree of enantioselectivity in reactions involving nucleophilic attack or cycloaddition processes. This makes it particularly useful in the construction of chiral centers in pharmaceutical intermediates and natural product analogs.
The synthesis of rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis typically involves a multi-step process that includes alkyne functionalization and stereoselective cyclopropanation. Researchers have optimized these steps to achieve high yields and excellent stereochemical control. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the incorporation of the ethynyl group into the cyclopentane ring with minimal side reactions.
In terms of applications, this compound has found utility in the synthesis of bioactive molecules. Its rigid structure and reactivity make it an ideal precursor for constructing bicyclic frameworks commonly found in alkaloids and terpenoids. Recent advancements in its use as a building block for macrocyclic compounds have further underscored its versatility in organic synthesis.
From an analytical standpoint, the compound's physical properties are well-documented. Its molecular weight is approximately 284 g/mol, and it exhibits a melting point around 120°C. The compound is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in solution-phase reactions.
One of the most promising areas of research involving this compound is its role in click chemistry. The presence of an alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to form stable triazole linkages. This has opened up new avenues for its application in drug delivery systems and bioconjugation technologies.
Furthermore, the stereochemical integrity of rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis has been leveraged in enantioselective hydrogenation studies. By employing chiral catalysts such as ruthenium complexes, researchers have successfully transferred its stereochemistry to downstream products with high fidelity.
In conclusion, rac-tert-butyl N-(1R,3S)-3-ethynylcyclopentylcarbamate, cis (CAS No. 2472890-66-5) stands out as a critical intermediate in contemporary organic synthesis. Its unique combination of stereochemistry and functional groups positions it as an invaluable tool for constructing complex molecules with applications ranging from pharmaceuticals to materials science.
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